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Compound of Interest

Compound Name: Bis-NH2-PEG2

Cat. No.: B1664900

This technical guide provides a comprehensive overview of the chemical properties,
applications, and experimental considerations for Bis-NH2-PEG2, a valuable tool for
researchers, scientists, and drug development professionals. This document details its
physicochemical characteristics, reactivity, and provides illustrative protocols for its use in
bioconjugation and proteomics applications.

Core Chemical and Physical Properties

Bis-NH2-PEG2, also known by several synonyms including 1,8-Diamino-3,6-dioxaoctane and
PROTAC Linker 19, is a short-chain, homobifunctional polyethylene glycol (PEG) derivative.[1]
Its structure is characterized by two primary amine groups at either end of a two-unit ethylene
glycol chain. This configuration imparts desirable properties such as hydrophilicity and
reactivity, making it a versatile linker in various scientific applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of Bis-NH2-PEG2 are summarized in
the table below, providing a quick reference for experimental design and implementation.
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Property Value Reference
CAS Number 929-59-9 [1][2][3]
Molecular Formula C6H16N202 [11[2][3]
Molecular Weight 148.20 g/mol [2][4]

Colorless to light yellow liquid
Appearance , (2]
or solid powder

Purity >95% - 99.95% [1]
Density 1.015 g/mL at 25 °C [4]
Boiling Point 105-109 °C at 6 mmHg [4]
Solubility Soluble in water and DMSO [2][5]

N Store at -20°C to -5°C, keep in
Storage Conditions [2][3]
a dry and dark place.

Spectroscopic Data

Characterization of Bis-NH2-PEG2 is crucial for confirming its identity and purity. A typical *H
NMR spectrum provides a clear signature of its structure.

1H NMR (400 MHz, CDCIs): The proton NMR spectrum of 1,8-Diamino-3,6-dioxaoctane is
characterized by specific chemical shifts corresponding to the protons in its structure.[6][7] The
spectrum would typically show signals for the amine protons and the ethylene glycol protons.

Reactivity and Applications

The utility of Bis-NH2-PEG2 lies in the reactivity of its terminal primary amine groups. These
amines readily participate in nucleophilic reactions, forming stable covalent bonds with various
functional groups.

Key Reactions

The primary amines of Bis-NH2-PEG2 are most commonly reacted with:
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o Activated Carboxylic Acids (e.g., NHS esters): This is a widely used reaction in
bioconjugation to form stable amide bonds. The reaction is typically carried out in a pH range
of 7-9.[8]

o Aldehydes and Ketones: The reaction with aldehydes and ketones forms an imine (Schiff
base), which can be further reduced to a stable secondary amine. This reaction is pH-
dependent, with an optimal pH around 5.

« |sothiocyanates: This reaction yields a stable thiourea linkage.

Primary Applications
Bis-NH2-PEG2 is a versatile linker molecule with a growing number of applications in

biotechnology and pharmaceutical development.

 PROTACSs (Proteolysis Targeting Chimeras): It is frequently used as a linker to connect a
target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACS.
[2][3] The PEG spacer enhances the solubility and can influence the ternary complex
formation.

e Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules, or to
attach them to surfaces.

» Nanoparticle Functionalization: The amine groups can be used to functionalize the surface of
nanoparticles, improving their biocompatibility and providing handles for further modification.

e Drug Delivery: As a component of drug delivery systems, it can improve the pharmacokinetic
properties of therapeutic agents.

Experimental Protocols & Workflows

The following sections provide a detailed experimental protocol for a common application of
Bis-NH2-PEG2 and a workflow diagram for PROTAC synthesis.

Experimental Protocol: Conjugation of Bis-NH2-PEG2 to
a Carboxylic Acid-Containing Molecule
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This protocol describes a general procedure for the conjugation of Bis-NH2-PEG2 to a
molecule containing a carboxylic acid, using EDC/NHS chemistry to form a stable amide bond.

Materials:

Bis-NH2-PEG2

o Carboxylic acid-containing molecule

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)

o Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine, pH 8.5
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
 Purification column (e.g., size-exclusion chromatography)

Procedure:

o Preparation of Reagents:

o Dissolve the carboxylic acid-containing molecule in DMF or DMSO to a desired
concentration.

o Dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.
Prepare this solution fresh.

o Dissolve Bis-NH2-PEG2 in the Coupling Buffer. A 10 to 50-fold molar excess of the linker
over the carboxylic acid-containing molecule is recommended.

o Activation of Carboxylic Acid:

o Add the EDC/NHS solution to the carboxylic acid-containing molecule solution.
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o Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl
groups.

Conjugation Reaction:
o Add the Bis-NH2-PEG2 solution to the activated carboxylic acid solution.

o Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching of Reaction:
o Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
o Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

Purification:

o Purify the conjugate using a suitable method, such as size-exclusion chromatography, to
remove excess linker and byproducts.

o Monitor the purification process using techniques like HPLC.

Characterization:

o Characterize the final conjugate using methods such as mass spectrometry to confirm the
successful conjugation.

PROTAC Synthesis Workflow

The following diagram illustrates a typical two-step workflow for the synthesis of a PROTAC
molecule using Bis-NH2-PEG2 as a linker. This process involves the sequential conjugation of
the protein of interest (POI) ligand and the E3 ligase ligand to the linker.
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Caption: A generalized workflow for the two-step synthesis of a PROTAC using Bis-NH2-
PEG2.

Conclusion

Bis-NH2-PEG2 is a highly versatile and valuable molecule in the fields of chemical biology,
drug discovery, and materials science. Its well-defined structure, hydrophilicity, and the
reactivity of its primary amine groups make it an ideal choice for a variety of applications, most
notably as a linker in the rapidly expanding field of targeted protein degradation with PROTACSs.
The information and protocols provided in this guide are intended to facilitate its effective use in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664900#bis-nh2-peg2-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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